1,6-Diacetoxyhexane
Overview
Description
1,6-Diacetoxyhexane, also known as 1,6-Hexanediol diacetate, is an organic compound with the molecular formula C10H18O4 . It is used as an intermediate in electronic chemicals .
Molecular Structure Analysis
The molecular structure of 1,6-Diacetoxyhexane consists of 10 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The compound is a diacetate derivative of hexane, with acetoxy groups attached to the first and sixth carbon atoms .
Physical And Chemical Properties Analysis
1,6-Diacetoxyhexane is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 265.0±23.0 °C at 760 mmHg, and a flash point of 122.8±21.0 °C . The compound has a molar refractivity of 51.9±0.3 cm3, and its molar volume is 200.6±3.0 cm3 .
Scientific Research Applications
Catalysis and Chemical Reactions
1,6-Diacetoxyhexane plays a role in various chemical reactions and catalysis. Vanalabhpatana and Peters (2005) described its formation during the catalytic reduction of 1,6-dihalohexanes, highlighting its potential as an intermediate in chemical synthesis involving nickel(I) salen, a catalyst, in the presence of acetic acid. This process resulted in the formation of different esters including 1,6-diacetoxyhexane, suggesting its significance in catalyzed ester formation (Vanalabhpatana & Peters, 2005).
Chemical Complexation and Inclusion
Lou et al. (2015) investigated the complexation of 1,6-diacetoxyhexane with per-ethylated pillar[5]arene, a host molecule. They found that 1,6-diacetoxyhexane could be fully engulfed by the host cavity to form a pseudorotaxane-type inclusion complex, demonstrating its relevance in host-guest chemistry (Lou et al., 2015).
Synthesis of Polymeric and Industrial Compounds
Xiao et al. (2016) demonstrated the synthesis of 1,6-hexanediol from 5-hydroxymethylfurfural over double-layered catalysts, where 1,6-diacetoxyhexane is an intermediate product. This research indicates the role of 1,6-diacetoxyhexane in the synthesis of important industrial and polymeric compounds (Xiao et al., 2016).
Biomarker Analysis in Occupational Exposure
Flack, Ball, and Nylander-French (2010) discussed the role of diacetyl-1,6-hexamethylene diamine (a related compound to 1,6-diacetoxyhexane) in biomarker analysis for occupational exposure to hexamethylene diisocyanate (HDI). This research underlines the importance of 1,6-diacetoxyhexane derivatives in health and safety monitoring in industrial settings (Flack, Ball, & Nylander-French, 2010).
Safety and Hazards
1,6-Diacetoxyhexane is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may also cause respiratory irritation (Category 3) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
6-acetyloxyhexyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-9(11)13-7-5-3-4-6-8-14-10(2)12/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFWEWMHABZQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884237 | |
Record name | 1,6-Hexanediol, 1,6-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diacetoxyhexane | |
CAS RN |
6222-17-9 | |
Record name | 1,6-Hexanediol, 1,6-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6222-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Hexanediol, 1,6-diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006222179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexylene glycol diacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,6-Hexanediol, 1,6-diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,6-Hexanediol, 1,6-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,6-diacetoxyhexane interact with per-ethylated pillar[5]arene?
A1: Research indicates that 1,6-diacetoxyhexane exhibits a strong binding affinity towards per-ethylated pillar[5]arene. The host molecule, per-ethylated pillar[5]arene, can fully encapsulate 1,6-diacetoxyhexane within its cavity, forming a supramolecular complex resembling a []pseudorotaxane. [] This interaction highlights the potential of per-ethylated pillar[5]arene as a host molecule for recognizing and binding with linear aliphatic esters like 1,6-diacetoxyhexane. []
Q2: Can 1,6-diacetoxyhexane be synthesized through catalytic conversion?
A2: Yes, 1,6-diacetoxyhexane can be synthesized through the catalytic conversion of isosorbide diacetate. This process employs a combined hetero-/homogeneous tandem catalyst system. [] While the abstract doesn't detail the specific catalysts or reaction conditions, it suggests a potential pathway for producing 1,6-diacetoxyhexane from a renewable resource like isosorbide. [] Further investigation into the specifics of this conversion method could provide valuable insights into its efficiency and potential applications.
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